1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Description
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene (CAS: 949892-08-4) is a halogenated aromatic compound featuring bromine, chlorine, fluorine, and methoxy substituents on a benzene ring. Its molecular formula is C₇H₅BrClFO, with substituents positioned at the 1-, 2-, 4-, and 5-positions, respectively. This compound is commercially available in various quantities (e.g., 1g, 5g, 250mg) from specialty chemical suppliers like CymitQuimica, with prices ranging from €220 to €1,339 depending on packaging . Its structural complexity and halogen diversity make it valuable in pharmaceutical intermediates, agrochemical synthesis, and materials science, particularly in cross-coupling reactions where regioselectivity is critical .
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-5-chloro-4-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSMLSKXNOHPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682194 | |
| Record name | 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949892-08-4 | |
| Record name | 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a halogenated aromatic compound with the molecular formula C7H5BrClFO. It features a unique combination of bromine, chlorine, and fluorine atoms, along with a methoxy group, which contributes to its chemical reactivity and potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
This compound undergoes various chemical reactions, primarily nucleophilic aromatic substitutions and oxidation-reduction reactions. The presence of halogen atoms and the methoxy group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The methoxy group can engage in hydrogen bonding with biological targets, influencing its pharmacological effects.
Case Studies and Research Findings
Recent studies have investigated the biological activities of similar halogenated compounds, providing insights into the potential applications of this compound:
-
Anticancer Activity :
- A study on related compounds demonstrated significant inhibitory effects on cancer cell proliferation. For instance, certain derivatives exhibited IC50 values as low as 0.126 μM against triple-negative breast cancer (TNBC) cell lines, indicating a promising therapeutic window for selective targeting of cancer cells over normal cells .
- The structural features similar to those in this compound suggest that it may also exhibit selective cytotoxicity against specific cancer types.
- Enzyme Inhibition :
-
Pharmacological Applications :
- The compound has been explored as a potential precursor for active pharmaceutical ingredients (APIs) due to its reactivity and ability to form diverse derivatives that may possess enhanced biological activities.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains Br, Cl, F, and O (methoxy group) | Potential anticancer activity |
| 1-Bromo-4-chloro-2-fluorobenzene | Lacks methoxy group | Reduced reactivity in biological systems |
| Ethyl 5-chloro-4-fluoro-2-methoxybenzoate | Ester derivative; similar halogenation | Used in enzyme inhibition studies |
Comparison with Similar Compounds
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene (Target Compound)
- Substituents : Br (1-), Cl (5-), F (4-), OCH₃ (2-).
- Electronic Profile : Methoxy (electron-donating group, EDG) at the 2-position directs electrophilic substitution to the 3- and 5-positions, while halogens (electron-withdrawing groups, EWGs) at 1-, 4-, and 5-positions reduce ring electron density.
- Applications : Used in Suzuki-Miyaura couplings for drug discovery .
5-Bromo-1-chloro-3-fluoro-2-methoxybenzene (CAS 261762-34-9)
- Substituents : Br (5-), Cl (1-), F (3-), OCH₃ (2-).
- Key Difference : Halogen positions (Br at 5- vs. 1- in the target) alter steric and electronic environments. The meta-fluorine (3-) may reduce para-directing effects compared to the target’s 4-fluoro substituent.
- Applications : Less commonly reported in cross-coupling reactions, likely due to steric hindrance at the 1-chloro position .
1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5)
- Substituents : Br (1-), Cl (2-), F (4-).
- Key Difference : Absence of methoxy reduces EDG influence, making the ring more electron-deficient. This enhances reactivity in nucleophilic aromatic substitution but limits use in EDG-directed reactions.
- Applications : Intermediate in agrochemicals (e.g., herbicides) .
Functional Group Variations
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
- Substituents: Br (1-), F (4-), OCH₃ (2-), NO₂ (5-).
- Key Difference : Nitro group (strong EWG) at 5- increases ring deactivation, making it less reactive in electrophilic substitutions compared to the target’s 5-chloro substituent.
- Hazards : Classified as harmful if swallowed (H302) and irritating to eyes/skin (H315, H319) .
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (CAS 2090805-17-5)
- Substituents : Br (1-), F (5-), OCH₃ (4-), CF₃ (2-).
- Key Difference : Trifluoromethyl (strong EWG) at 2- enhances meta-directing effects, contrasting with the target’s 2-methoxy group. This compound’s higher electronegativity favors reactions requiring electron-deficient aromatic systems .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-bromo-5-chloro-4-fluoro-2-methoxybenzene typically involves multi-step halogenation starting from a methoxy-fluoro substituted phenol or benzene derivative. The key steps include:
- Starting material: 2-methoxy-4-fluorophenol or related derivatives.
- Bromination: Introduction of bromine selectively at the 1-position relative to the methoxy group.
- Chlorination: Controlled chlorination to install chlorine at the 5-position without disturbing other substituents.
This approach ensures the correct placement of halogens and the methoxy group on the benzene ring.
Detailed Preparation Method
Step 1: Bromination of 2-Methoxy-4-fluorophenol
- Reagents: Bromine (Br2) in the presence of a catalyst or under controlled conditions.
- Conditions: The reaction is typically carried out under mild temperature to avoid polybromination.
- Outcome: Selective bromination at the 1-position relative to the methoxy group, yielding 1-bromo-4-fluoro-2-methoxybenzene as an intermediate.
Step 2: Chlorination to Introduce the Chlorine Substituent
- Reagents: Chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS).
- Conditions: Controlled temperature and stoichiometry to ensure selective chlorination at the 5-position.
- Outcome: Formation of this compound with high regioselectivity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene with high purity?
- Methodological Answer : Synthesis requires careful control of halogenation and methoxylation steps. For example, regioselective bromination at the 1-position and chlorination at the 5-position must be optimized using directing groups or temperature modulation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from isomers (e.g., 1-bromo-2-chloro-4-fluorobenzene derivatives). Purity validation by GC or HPLC (>97% by GC is achievable, as seen in analogous compounds) is essential .
Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish structural isomers of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Methoxy (-OCH₃) protons resonate at δ ~3.8–4.0 ppm, while aromatic protons exhibit splitting patterns reflecting substitution (e.g., para-fluoro groups cause deshielding).
- FTIR : C-Br (500–600 cm⁻¹), C-Cl (550–750 cm⁻¹), and C-F (1000–1100 cm⁻¹) stretches confirm halogen presence.
- MS : Molecular ion peaks (e.g., [M]⁺ at m/z ~242) and fragmentation patterns (loss of Br or Cl) help differentiate isomers. Reference SMILES (e.g., C1=CC(=C(C=C1F)Cl)Br) and PubChem CID data (e.g., 2733406) aid structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during halogenation steps?
- Methodological Answer : Competing directing effects (e.g., methoxy vs. halogen groups) may lead to mixed products. Computational modeling (DFT calculations) predicts activation energies for different substitution pathways. Experimentally, adjusting solvent polarity (e.g., DMF vs. THF) or using Lewis acid catalysts (e.g., FeCl₃) can enhance selectivity. For example, methoxy groups strongly direct electrophiles to the ortho/para positions, but steric hindrance from bulkier halogens (Br vs. Cl) may shift outcomes .
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) model transition states and electron density maps to identify reactive sites. For instance, the bromine atom at position 1 is more electrophilic than chlorine at position 5, making it a prime target for Pd-catalyzed couplings. Software like Schrödinger’s Maestro or ADF can predict binding affinities with catalytic systems (e.g., Pd(PPh₃)₄) .
Q. How to optimize in vitro-to-in vivo extrapolation (IVIVE) for pharmacokinetic studies involving this compound?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic stability (CYP450 enzyme interactions) and tissue distribution. In vitro assays (e.g., microsomal stability tests) quantify metabolic clearance. Adjust parameters like logP (calculated ~2.8) and plasma protein binding (via equilibrium dialysis) to refine predictions. Note that fluorine substitution enhances metabolic resistance, as seen in structurally similar compounds .
Safety and Handling
Q. What are the best practices for safely handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to prevent halogen exchange or hydrolysis.
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste. Avoid aqueous cleanup due to potential hydrolysis .
Data-Driven Applications
Q. How does the compound’s stability under varying pH and temperature conditions impact its use as a pharmaceutical intermediate?
- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):
- pH Stability : Test in buffers (pH 1–12) at 25°C. Fluorine and methoxy groups enhance stability in acidic conditions (pH 3–6), but bromine may hydrolyze at high pH.
- Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., bp ~65°C for similar halogenated aromatics). Store below 25°C to prevent degradation .
Biological Activity
Q. What experimental strategies validate the antimicrobial activity of derivatives of this compound?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
- SAR Analysis : Modify substituents (e.g., replace methoxy with hydroxyl) to assess impact on activity. Fluorine at position 4 enhances membrane penetration due to its electronegativity.
- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to confirm selectivity. LC₅₀ values >100 μM suggest therapeutic potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
